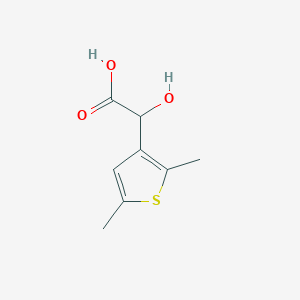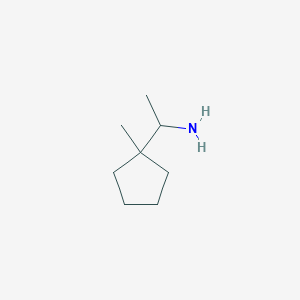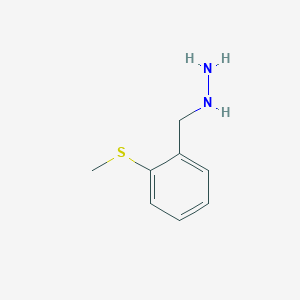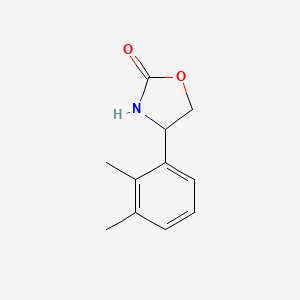
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is an organic compound featuring a thiophene ring substituted with two methyl groups and a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is methylated at the 2 and 5 positions using methyl iodide and a strong base like sodium hydride.
Hydroxyacetic Acid Addition: The final step involves the addition of a hydroxyacetic acid group to the thiophene ring. This can be achieved through a Friedel-Crafts acylation reaction using chloroacetic acid and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of efficient purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the thiophene ring, potentially leading to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-oxoacetic acid.
Reduction: Products include 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyethanol.
Substitution: Products vary depending on the substituent introduced, such as 2-(2,5-Dimethyl-4-bromothiophen-3-yl)-2-hydroxyacetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates makes it a useful tool in enzymology.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can form hydrogen bonds with active sites of enzymes, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethylthiophen-3-yl)acetic acid
- 2-(2,5-Dimethylthiophen-3-yl)propanoic acid
- 2-(2,5-Dimethylthiophen-3-yl)butanoic acid
Uniqueness
2-(2,5-Dimethylthiophen-3-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxyacetic acid group and a dimethyl-substituted thiophene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group enhances its solubility and reactivity, while the thiophene ring contributes to its stability and electronic properties.
This detailed overview highlights the significance of this compound in various fields, showcasing its potential for further research and application
Eigenschaften
Molekularformel |
C8H10O3S |
|---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
2-(2,5-dimethylthiophen-3-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H10O3S/c1-4-3-6(5(2)12-4)7(9)8(10)11/h3,7,9H,1-2H3,(H,10,11) |
InChI-Schlüssel |
CWOWNBXFOIRQEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















